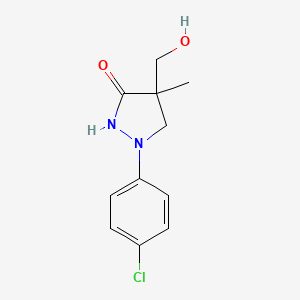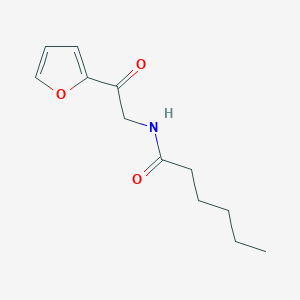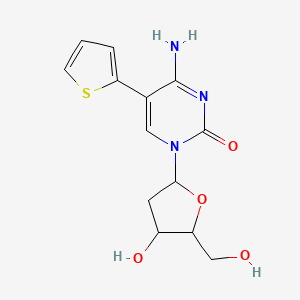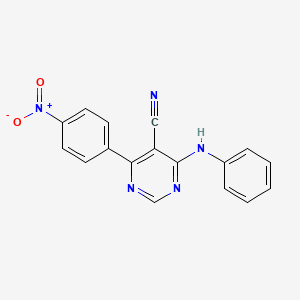![molecular formula C16H19NO2 B12910117 N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide CAS No. 57696-79-4](/img/structure/B12910117.png)
N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide is an organic compound that features a furan ring, a tolyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide typically involves the following steps:
Starting Materials: Furan-2-carboxylic acid, m-toluidine, and acetic anhydride.
Reaction Conditions: The reaction may proceed via an amide coupling reaction, where furan-2-carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride. This intermediate then reacts with m-toluidine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or ligand.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Furan-2-yl)propyl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a tolyl group.
N-(3-(Furan-2-yl)propyl)-N-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
57696-79-4 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)propyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H19NO2/c1-13-6-3-7-15(12-13)17(14(2)18)10-4-8-16-9-5-11-19-16/h3,5-7,9,11-12H,4,8,10H2,1-2H3 |
InChI Key |
DPERYNJFWYSDAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCC2=CC=CO2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)





![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)


